molecular formula C17H20N4OS B10871435 (4Z)-2-(1,3-benzothiazol-2-yl)-5-methyl-4-{1-[(2-methylpropyl)amino]ethylidene}-2,4-dihydro-3H-pyrazol-3-one

(4Z)-2-(1,3-benzothiazol-2-yl)-5-methyl-4-{1-[(2-methylpropyl)amino]ethylidene}-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B10871435
M. Wt: 328.4 g/mol
InChI Key: OVOZRJYQVTZTAL-UHFFFAOYSA-N
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Description

The compound (4Z)-2-(1,3-benzothiazol-2-yl)-5-methyl-4-{1-[(2-methylpropyl)amino]ethylidene}-2,4-dihydro-3H-pyrazol-3-one is a complex organic molecule featuring a benzothiazole ring, a pyrazolone core, and an aminoethylidene substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with commercially available 1,3-benzothiazole and 3-methyl-1-phenyl-2-pyrazolin-5-one.

    Step 1: Formation of the intermediate involves the reaction of 1,3-benzothiazole with an appropriate halogenated compound under basic conditions to introduce the benzothiazole moiety.

    Step 2: The intermediate is then reacted with 3-methyl-1-phenyl-2-pyrazolin-5-one in the presence of a base such as sodium hydride (NaH) to form the pyrazolone core.

    Step 3:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazolone core, using oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).

    Reduction: Reduction reactions can occur at the benzothiazole ring using reducing agents like lithium aluminum hydride (LiAlH₄).

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Alkyl halides, acyl chlorides, under basic or acidic conditions

Major Products

    Oxidation: Oxidized derivatives of the pyrazolone core

    Reduction: Reduced derivatives of the benzothiazole ring

    Substitution: Various substituted derivatives at the aminoethylidene group

Scientific Research Applications

Chemistry

    Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals that can be used as catalysts in organic reactions.

    Material Science: Its unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.

Biology and Medicine

    Pharmacology: The compound has potential as a pharmacophore in drug design, particularly for targeting enzymes or receptors involved in disease pathways.

    Biological Probes: It can be used as a fluorescent probe for studying biological systems due to its potential fluorescence properties.

Industry

    Dyes and Pigments: The compound’s structure suggests it could be used in the synthesis of dyes and pigments with specific color properties.

    Polymer Additives: It may be used as an additive in polymers to enhance their mechanical or thermal properties.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The benzothiazole ring can interact with hydrophobic pockets in proteins, while the pyrazolone core can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • **(4Z)-2-(1,3-benzothiazol-2-yl)-5-methyl-4-{1-[(2-methylpropyl)amino]ethylidene}-2,4-dihydro-3H-pyrazol-3-one
  • **(4Z)-2-(1,3-benzothiazol-2-yl)-5-methyl-4-{1-[(2-ethylpropyl)amino]ethylidene}-2,4-dihydro-3H-pyrazol-3-one
  • **(4Z)-2-(1,3-benzothiazol-2-yl)-5-methyl-4-{1-[(2-methylbutyl)amino]ethylidene}-2,4-dihydro-3H-pyrazol-3-one

Uniqueness

The unique combination of the benzothiazole ring and the pyrazolone core, along with the specific aminoethylidene substituent, gives the compound distinct properties that are not found in other similar compounds. This uniqueness can be leveraged in various applications, from drug design to materials science.

Properties

Molecular Formula

C17H20N4OS

Molecular Weight

328.4 g/mol

IUPAC Name

2-(1,3-benzothiazol-2-yl)-5-methyl-4-[C-methyl-N-(2-methylpropyl)carbonimidoyl]-1H-pyrazol-3-one

InChI

InChI=1S/C17H20N4OS/c1-10(2)9-18-11(3)15-12(4)20-21(16(15)22)17-19-13-7-5-6-8-14(13)23-17/h5-8,10,20H,9H2,1-4H3

InChI Key

OVOZRJYQVTZTAL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1)C2=NC3=CC=CC=C3S2)C(=NCC(C)C)C

Origin of Product

United States

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